C12E8
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELLDKEOUKVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184640 | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-98-9 | |
| Record name | C12E8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance and Role As a Non Ionic Detergent in Biological Systems Research
C12E8 is a non-ionic detergent, meaning it possesses a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, but carries no net electrical charge. rug.nl This characteristic makes it a "mild" detergent, capable of disrupting the lipid-lipid and protein-lipid interactions that hold biological membranes together without denaturing the proteins themselves. rug.nlnih.gov The molecule consists of a dodecyl (C12) alkyl chain as its hydrophobic tail and a chain of eight ethylene (B1197577) glycol units as its hydrophilic head. rug.nlwikipedia.org
The primary role of this compound in biological systems research is the solubilization of membrane proteins. medchemexpress.comcaymanchem.combertin-bioreagent.com These proteins are embedded within the lipid bilayer of cell membranes and are often insoluble in aqueous solutions. This compound, when present above its critical micelle concentration (CMC), forms small, stable aggregates called micelles. nih.govresearchgate.net These micelles can encapsulate membrane proteins, effectively removing them from the membrane and rendering them soluble for further study. nih.gov The mechanism involves the accumulation of this compound molecules on the outer surface of the membrane, leading to the formation of micelles that extract the membrane components. medchemexpress.comclinisciences.com This process is crucial for a wide range of downstream applications, including purification, functional characterization, and structural determination of membrane proteins. nih.govmedchemexpress.com
The effectiveness of a detergent is often characterized by its CMC, the concentration at which micelles begin to form. This compound has a notably low CMC, which is advantageous as it reduces the amount of detergent required for solubilization. rug.nl This property, along with its ability to maintain the native state of many proteins, has contributed to its widespread use. rug.nl
Historical Context of C12e8 Application in Membrane Biochemistry
The study of membrane proteins has historically been challenging due to their hydrophobic nature. Early research into the structure of biological membranes, dating back to the early 20th century, laid the groundwork for understanding their complex composition. bezmialemscience.org The development of the fluid mosaic model in 1972 by Singer and Nicolson provided a conceptual framework that recognized the integral and peripheral nature of membrane proteins. bezmialemscience.orgresearchgate.net
The advent of detergents like C12E8 was a significant technological leap for membrane biochemistry. Before the widespread use of such non-ionic detergents, studying membrane proteins in their native conformation was exceedingly difficult. The ability to gently extract these proteins from the lipid bilayer without destroying their structure opened up new avenues for research. rug.nlnih.gov this compound, as part of the broader family of polyoxyethylene alkyl ethers, offered researchers a tool to solubilize and stabilize membrane proteins for detailed investigation. rug.nlmedchemexpress.com Its use became prominent in the purification and crystallization of various membrane proteins, contributing significantly to the growing database of membrane protein structures. rug.nl
Overview of Key Research Paradigms Utilizing Octaethylene Glycol Monododecyl Ether
Solubilization and Purification of Membrane Proteins
The primary and most fundamental use of this compound is in the solubilization and subsequent purification of membrane proteins. medchemexpress.combertin-bioreagent.com This process is the first critical step for most in-vitro studies of these proteins. For instance, this compound has been successfully employed in the purification of P-type ATPases and various ABC transporters. rug.nl The detergent's ability to form mixed micelles with lipids and proteins allows for the separation of the target protein from the bulk of the membrane components. nih.gov
Structural Biology: Crystallization and Cryo-Electron Microscopy
A major application of this compound is in the structural determination of membrane proteins through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov After purification, the detergent-solubilized protein is subjected to crystallization trials. This compound is often the detergent of choice for both the purification and crystallization steps, with studies showing its presence in a significant percentage of successful membrane protein crystallization experiments. rug.nl The size and properties of the this compound micelle can influence crystal packing and, ultimately, the quality of the resulting diffraction data. rug.nl In some crystallization strategies, the gradual removal of this compound can promote crystal growth. au.dk
Functional Reconstitution and In Vitro Assays
To study the function of a membrane protein outside of its native cellular context, it is often reconstituted into artificial lipid bilayers or nanodiscs. This compound plays a role in the initial solubilization of the protein before its re-incorporation into a membrane mimetic environment. nih.gov This allows for detailed functional assays, such as measuring the transport activity of a channel protein or the enzymatic activity of a membrane-bound enzyme. sigmaaldrich.comsigmaaldrich.com For example, this compound has been used in mixed micellar assays for enzymes like lipoxygenase and for the functional reconstitution of viral envelopes. sigmaaldrich.comsigmaaldrich.com
Studies of Detergent-Membrane Interactions
Beyond its use as a tool, this compound itself has been the subject of research to understand the fundamental interactions between detergents and lipid membranes. Studies have investigated the kinetics of this compound binding to and removal from various types of membranes, including liposomes and sarcoplasmic reticulum vesicles. nih.gov These studies have revealed that the flip-flop of this compound across lipid bilayers is a rapid process, providing insights into how non-ionized amphiphiles interact with and permeate cell membranes. nih.gov
Mechanistic Investigations of Lipid Bilayer Solubilization by Octaethylene Glycol Monododecyl Ether
The solubilization of lipid bilayers by this compound is generally understood through a three-stage model. Initially, detergent monomers partition into the lipid membrane. As the concentration of the detergent increases, the membrane becomes saturated, leading to the cooperative binding of detergent molecules and the onset of solubilization. Finally, at high detergent concentrations, the bilayer is completely disrupted, forming mixed micelles.
The initial step in the interaction of this compound with a lipid bilayer is the partitioning of detergent monomers from the aqueous phase into the hydrophobic core of the membrane. This process is driven by the hydrophobic effect, which favors the transfer of the detergent's dodecyl chain out of the aqueous environment and into the lipidic interior of the bilayer. This partitioning occurs at detergent concentrations below its critical micelle concentration (CMC). Studies have shown that this compound binds to membranes noncooperatively before the onset of solubilization, with a maximum binding capacity of approximately 0.6-0.8 moles of this compound per mole of phospholipid. nih.gov The partitioning of this compound into lipid vesicles composed of a mixture of E. coli polar lipid extract and egg yolk phosphatidylcholine has been determined by isothermal titration calorimetry (ITC). researchgate.net
In the first stage of solubilization, the detergent is distributed between the lipid bilayers and the aqueous solution, characterized by a partition coefficient. For this compound interacting with large unilamellar liposomes, the partition coefficient has been determined to be 1.6 mM⁻¹. nih.gov
| Parameter | Value | Lipid System | Reference |
| Maximum Binding Capacity | 0.6-0.8 mol/mol of phospholipid | Unilamellar and multilamellar liposomes, sarcoplasmic reticulum vesicles | nih.gov |
| Partition Coefficient | 1.6 mM⁻¹ | Large unilamellar liposomes | nih.gov |
As the concentration of this compound in the membrane increases, a transition to cooperative binding occurs. This is the point at which the detergent molecules begin to aggregate within the bilayer, leading to the destabilization of the membrane structure and the initiation of micelle formation. The onset of this cooperative binding and subsequent solubilization is often facilitated by the presence of detergent micelles in the aqueous phase. nih.gov The transition from a lamellar (bilayer) to a micellar structure is a key event in the solubilization process. Quantitative analysis has determined the effective detergent to phospholipid ratios at which this transformation begins and is completed. For this compound and phospholipid vesicles, the lamellar to micellar transformation starts at a molar ratio of 0.66 and is complete at a ratio of 2.2. nih.gov
| Stage | Effective this compound to Phospholipid Ratio (mol/mol) | Description | Reference |
| Onset of Solubilization | 0.66 | The point at which detergent-saturated liposomes begin to convert into mixed micelles. | nih.gov |
| Completion of Solubilization | 2.2 | The point at which all phospholipids are present as mixed micelles. | nih.gov |
For complete solubilization to occur, detergent molecules must be present in both leaflets of the lipid bilayer. The process by which a detergent molecule moves from one leaflet to the other is known as transbilayer movement or "flip-flop." The rate of this process is a critical factor in the kinetics of solubilization. For this compound, flip-flop across lipid membranes is a rapid process. nih.gov Kinetic studies on various types of membranes, including unilamellar and multilamellar liposomes and sarcoplasmic reticulum vesicles, have shown that both the binding and removal of this compound can be described by a monoexponential process with a half-time of approximately 350 milliseconds. nih.gov This fast flip-flop rate is a characteristic of non-ionic detergents like this compound and contrasts with the slower flip-flop rates of detergents with strongly hydrophilic heads. nih.gov The rapid transbilayer movement of this compound suggests that solubilization can proceed through a combination of a transbilayer attack and the direct extraction of membrane components by detergent micelles. nih.gov
| Process | Half-time (t½) | Membrane Systems | Reference |
| This compound Binding and Removal | ~350 ms | Unilamellar and multilamellar liposomes, sarcoplasmic reticulum vesicles | nih.gov |
Following the saturation of the bilayer and the initiation of cooperative binding, this compound molecules begin to extract lipids and membrane proteins from the bilayer, leading to the formation of mixed micelles. These mixed micelles are aggregates composed of lipids, proteins (if present), and a shielding layer of detergent molecules. The composition of these mixed micelles remains relatively constant throughout the second stage of solubilization. nih.gov The solubilization of the viral membrane of intact influenza virus by this compound is based on the accumulation of detergent molecules outside the membrane, leading to the formation of micelles and the subsequent extraction of membrane constituents. medchemexpress.com In the case of Ca2+-ATPase membranes, non-ionic detergents like this compound predominantly interact with the lipid component below the CMC. nih.gov
The insertion of this compound into a lipid bilayer can induce changes in the spontaneous curvature of the membrane. This is due to the conical shape of the detergent molecule, with its bulky headgroup and single hydrocarbon tail. The preferential accumulation of this compound in one leaflet of the bilayer can lead to membrane bending. For instance, the intercalation of this compound in the erythrocyte membrane induces an inward bending, a process known as stomatocytosis. nih.gov This suggests that this compound is preferentially located in the inner leaflet of the erythrocyte membrane. This induced curvature can lead to the formation of toroidal endovesicles within the erythrocytes. nih.gov Furthermore, at the transition to cooperative binding, this compound can induce the fusion of small unilamellar liposomes into larger vesicles before complete solubilization. nih.gov
Studies on Model Lipid Systems Utilizing Octaethylene Glycol Monododecyl Ether
Octaethylene glycol monododecyl ether has been extensively used as a tool to study the properties of model lipid systems. Its well-characterized interaction with lipid bilayers allows for the controlled disassembly and reconstitution of membranes, which is crucial for the study of membrane proteins. For example, the solubilization of large unilamellar liposomes prepared by reverse-phase evaporation has been systematically investigated using this compound, confirming the three-stage model of solubilization. nih.gov These studies have provided quantitative data on the detergent-to-phospholipid ratios at different stages of the process. nih.gov
Furthermore, the interaction of this compound with membranes containing proteins, such as the sarcoplasmic reticulum Ca2+-ATPase, has been investigated. nih.govnih.gov These studies have revealed that this compound can interact directly with membrane proteins even at concentrations below the CMC, leading to changes in protein conformation and activity. nih.gov The binding of this compound to Ca2+-ATPase was observed to be non-micellar and occurred far below the critical micelle concentration of the detergent. nih.gov
Interaction with Liposomes and Analysis of Vesicle-to-Micelle Transitions
The solubilization of phospholipid vesicles (liposomes) by this compound is a dynamic process that is well-described by a three-stage model. nih.gov This transition from a lamellar bilayer structure to mixed micelles is dependent on the effective molar ratio of the surfactant to the lipid.
Stage I: Partitioning and Saturation Initially, at low concentrations, this compound monomers partition from the aqueous solution into the liposomal bilayer. nih.gov During this stage, the vesicular structure remains intact, but the bilayer becomes progressively saturated with surfactant molecules. This incorporation increases the membrane's surface area and can alter its physical properties, such as fluidity and permeability.
Stage II: Vesicle-to-Micelle Coexistence Once the bilayer is saturated with this compound, further addition of the surfactant leads to the destabilization of the vesicle structure and the onset of solubilization. nih.gov In this stage, detergent-saturated liposomes and mixed lipid-detergent micelles coexist in equilibrium. nih.gov Studies have revealed the presence of intermediate structures during this transition, such as thread-like or cylindrical micelles, as the vesicles are broken down. acs.orgnih.gov The properties and composition of the saturated liposomes and the newly formed mixed micelles remain relatively constant throughout most of this stage. nih.gov
Stage III: Complete Solubilization At a sufficiently high surfactant-to-lipid ratio, the vesicular structures are completely disrupted, and all lipid molecules are incorporated into mixed micelles with this compound. nih.gov The solution becomes a clear, isotropic mixture of these mixed micelles.
Quantitative analysis of the interaction between this compound and large unilamellar liposomes has determined the specific molar ratios at which these transitions occur. nih.gov
| Transition Point | Effective this compound to Phospholipid Molar Ratio (mol/mol) |
|---|---|
| Onset of Lamellar-to-Micellar Transformation (Start of Stage II) | 0.66 |
| Completion of Lamellar-to-Micellar Transformation (Start of Stage III) | 2.2 |
Effects on Supported Lipid Bilayers (SLBs): Morphological Transformations and Desorption Kinetics
Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate, offering a platform to study membrane interactions with surface-sensitive techniques. nih.govbris.ac.uk The interaction of this compound with SLBs follows a similar, albeit geometrically constrained, pathway to its interaction with liposomes.
Initially, this compound monomers adsorb to and insert into the SLB. This insertion disrupts the ordered packing of the lipid molecules, inducing mechanical stress and defects within the bilayer. As the concentration of this compound in the bilayer increases, morphological transformations occur. These can include the formation of pores, the peeling of the bilayer from the edges, and the formation of surface micelles. Ultimately, at sufficiently high concentrations, the surfactant action leads to the complete desorption of the lipid bilayer from the solid support into the bulk solution in the form of mixed micelles. The kinetics of this desorption process are dependent on factors such as the lipid composition of the SLB, temperature, and the bulk concentration of the surfactant.
Influence on Ion Permeation Characteristics Across Phospholipid Membranes
A primary function of a biological membrane is to act as a selective barrier to the passage of ions and small molecules. The incorporation of surfactants like this compound into a phospholipid membrane compromises this barrier function.
At sub-solubilizing concentrations, the insertion of this compound molecules into the bilayer disrupts the tight packing of the phospholipids. studymind.co.uktue.nl This disruption increases the membrane's fluidity and creates transient defects or "pores," which significantly increases the passive permeation of ions across the membrane. tue.nlnih.gov The effect is concentration-dependent; as more surfactant is incorporated, the membrane becomes progressively leakier. As the concentration approaches the critical point for micellization (Stage II), the formation of larger, more stable pores and the fragmentation of the bilayer lead to a rapid and complete loss of its ability to maintain an ion gradient. nih.gov
Comparative Analysis with Other Non-ionic and Ionic Surfactants in Membrane Interaction Studies
Surfactants are broadly classified based on the charge of their polar headgroup, which significantly influences their mode of interaction with lipid membranes. alfa-chemistry.comhuanachemical.com this compound, as a non-ionic surfactant, exhibits distinct characteristics when compared to its ionic counterparts, such as the anionic surfactant Sodium dodecyl sulfate (B86663) (SDS).
Non-ionic surfactants like this compound interact with membranes primarily through hydrophobic interactions and their ability to induce curvature stress. nih.govnih.gov They are often considered "milder" because they tend to disrupt lipid-lipid interactions with less perturbation to protein structure. nih.gov
Ionic surfactants, such as SDS, possess a charged headgroup, which adds strong electrostatic interactions to their disruptive mechanism. tjcy.com This can lead to a more aggressive and often denaturing interaction with both lipids and membrane proteins. Their effectiveness can also be highly sensitive to the pH and ionic strength of the medium, which is not the case for non-ionic surfactants. tjcy.com Studies classify detergents like this compound and SDS as "homogeneously disordering" surfactants, which cause membrane lysis after inducing a critical level of disorder across the membrane. nih.govresearchgate.net
| Characteristic | Octaethylene Glycol Monododecyl Ether (this compound) | Sodium Dodecyl Sulfate (SDS) |
|---|---|---|
| Type | Non-ionic | Anionic (Ionic) |
| Headgroup Charge | Neutral (Polyoxyethylene) | Negative (Sulfate) |
| Primary Interaction Mechanism | Hydrophobic partitioning and induction of curvature stress | Hydrophobic partitioning and electrostatic repulsion |
| Effect on Protein Structure | Generally non-denaturing ("mild") | Often denaturing ("harsh") |
| Sensitivity to pH/Ionic Strength | Low | High |
Solubilization of Biological Membranes by Octaethylene Glycol Monododecyl Ether
The ability of this compound to solubilize biological membranes while preserving protein function makes it a valuable tool in virology and cell biology for the isolation and study of membrane components. medchemexpress.comsigmaaldrich.com
Viral Membrane Solubilization: Mechanistic Insights from Enveloped Viruses (e.g., Influenza Virus)
Enveloped viruses, such as the influenza virus, are surrounded by a lipid bilayer derived from the host cell, into which viral proteins are embedded. This compound has been effectively used to solubilize the viral membrane of intact influenza virus. medchemexpress.comnih.gov The mechanism involves the accumulation of this compound molecules on the exterior of the viral envelope. medchemexpress.com As the concentration in the membrane increases, the envelope is destabilized, leading to the extraction of lipids and viral proteins into mixed micelles. medchemexpress.comnih.gov This process effectively dismantles the viral envelope.
A key advantage of using this compound is its relative gentleness, which allows for the functional reconstitution of the viral envelope proteins after solubilization. nih.gov By removing the detergent from the mixed micelle solution, the viral proteins can be re-incorporated into artificial vesicles, forming "virosomes" that retain the biological activities of the original virus, such as hemagglutination and pH-dependent membrane fusion. nih.gov This technique is crucial for studying the function of viral envelope proteins in a controlled, isolated system.
Extraction of Cellular and Subcellular Organelle Membranes
This compound is frequently employed for the extraction and purification of integral membrane proteins from various cellular and subcellular membranes (e.g., plasma membrane, endoplasmic reticulum, mitochondria). medchemexpress.comthermofisher.com The primary goal of membrane protein extraction is to disrupt the native lipid bilayer to release the proteins while maintaining their three-dimensional structure and biological activity. creative-diagnostics.com
The non-ionic and non-denaturing nature of this compound is ideal for this purpose. nih.gov It effectively breaks the lipid-lipid and lipid-protein interactions that hold the membrane together but is gentle enough to not typically unfold the protein itself. researchgate.net The process involves incubating the isolated membranes with a solution of this compound at a concentration above its critical micelle concentration. The detergent solubilizes the membrane, resulting in a solution where individual protein molecules (or complexes) are embedded in a belt of detergent micelles that shields their hydrophobic, membrane-spanning regions from the aqueous environment. These protein-detergent complexes can then be purified and studied in their active state. sigmaaldrich.com
Table of Compounds
Preservation of Membrane Functional Properties During Detergent-Mediated Solubilization
The primary objective of utilizing detergents to extract membrane proteins from their native lipid bilayer is to isolate them in a soluble, stable, and functionally active state. Octaethylene glycol monododecyl ether (this compound) is a non-ionic detergent frequently employed for this purpose. Its efficacy in preserving the native structure and function of membrane proteins is attributed to its ability to form a micellar environment that mimics the hydrophobic core of the lipid membrane, thereby shielding the protein's transmembrane domains from the aqueous solvent. The preservation of function is, however, highly dependent on the specific protein and the experimental conditions, such as detergent concentration and temperature.
Detailed research has demonstrated that this compound can successfully solubilize various membrane proteins while maintaining their catalytic activity and structural integrity. The conditions for optimal solubilization and functional preservation often require careful titration of the detergent concentration. For instance, studies on (Na+ + K+)-ATPase have shown that while the enzyme can be dissociated into active monomers with this compound, high concentrations of the detergent can lead to delipidation and a subsequent loss of enzymatic activity. nih.gov This highlights a critical aspect of detergent-mediated solubilization: a balance must be struck between achieving effective membrane disruption and preventing the stripping of essential lipids that may be required for protein function.
Case Study: Na,K-ATPase
The plasma membrane Na,K-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the cell membrane, has been a key subject in studies of functional preservation by detergents. Research has shown that this compound can be used to solubilize and purify this enzyme with a high degree of success. Under optimal conditions, which involve a 1:1 mass ratio of this compound to membrane protein at 4°C, a remarkable 98% recovery of Na,K-ATPase activity can be achieved. nih.gov
The functionality of the this compound-solubilized Na,K-ATPase has been confirmed through comprehensive kinetic and inhibition assays. The purified enzyme exhibits characteristic biphasic dependence on ATP concentration, with both high-affinity (K₀.₅ = 4.0 µM) and low-affinity (K₀.₅ = 1.4 mM) sites for ATP, indicating that the complex allosteric regulation of the enzyme is preserved. nih.gov Furthermore, the enzyme's sensitivity to specific inhibitors remains intact after solubilization. This is a crucial indicator that the protein's intricate three-dimensional structure, particularly at its active and regulatory sites, has not been compromised.
| Inhibitor | Concentration | % Inhibition of this compound-Solubilized Na,K-ATPase Activity |
| Ouabain | 5 mM | 99% |
| Oligomycin | 1 µg/ml | 81% |
| Sodium Vanadate | 3 µM | 98.5% |
| Data sourced from research on Na,K-ATPase from rabbit kidney outer medulla. nih.gov |
This table demonstrates the high degree of functional preservation, as the characteristic inhibition profile of Na,K-ATPase is maintained after extraction from the membrane with this compound.
Case Study: Patatin (Lipid Acyl Hydrolase)
Another example of this compound's utility in preserving enzyme function is the study of patatin, a lipid acyl hydrolase from potato tubers. A mixed micellar assay system using this compound was developed to measure its activity. The study concluded that this compound did not negatively affect the enzyme's activity and provided a reliable system for kinetic analysis. nih.gov
In this system, the enzymatic activity of patatin towards the substrate p-nitrophenyl butyrate was found to be dependent on the substrate's surface concentration within the micelles rather than its bulk molar concentration. This finding underscores the importance of the micellar microenvironment created by this compound in facilitating the enzyme-substrate interaction in a manner that reflects its behavior at a lipid-water interface. The kinetic parameters, Vmax and Km, could be reliably determined, confirming that the enzyme was not only active but also amenable to detailed functional characterization in the this compound environment. nih.gov The successful application of this assay demonstrates that for certain enzymes, this compound provides a stable and non-inhibitory environment that is superior to other detergents like Triton X-100 and SDS for functional studies. nih.gov
| Enzyme | Substrate | Key Finding on Functional Preservation with this compound |
| Patatin (Lipid Acyl Hydrolase) | p-Nitrophenyl butyrate | The detergent did not affect enzyme activity, allowing for reliable determination of kinetic parameters (Vmax and Km). |
| Data sourced from a study developing a mixed micellar assay for patatin. nih.gov |
Octaethylene Glycol Monododecyl Ether in Membrane Protein Research
Octaethylene glycol monododecyl ether, a non-ionic detergent commonly known as this compound, has become an important tool in the challenging field of membrane protein research. Its amphipathic nature, possessing both a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, allows it to effectively extract these proteins from their native lipid bilayer environments while preserving their structural and functional integrity. This article explores the specific applications of this compound in the extraction, purification, and structural characterization of membrane proteins.
Colloidal Science and Self Assembly Phenomena of Octaethylene Glycol Monododecyl Ether
Micellar Structure and Morphology of Octaethylene Glycol Monododecyl Ether in Aqueous Solution
Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant that, above a certain concentration known as the critical micelle concentration (CMC), self-assembles in aqueous solutions to form organized structures called micelles. wikipedia.orglibretexts.org The CMC for this compound is approximately 0.09 mM (0.005%) at 25°C. wikipedia.orgrug.nl
Formation Principles of Hydrophobic Cores and Hydrophilic Polyoxyethylene Shells
The formation of micelles is a thermodynamically driven process that occurs in response to the amphiphilic nature of the surfactant molecules. youtube.com Each this compound molecule possesses a dual character: a hydrophobic part and a hydrophilic part. nih.gov The hydrophobic component is the dodecyl (C12) alkyl chain, while the hydrophilic portion is the octaethylene glycol headgroup. nih.gov
In an aqueous environment, the hydrophobic tails avoid contact with water molecules, leading to their aggregation. This assembly forms the core of the micelle, a nonpolar microenvironment. youtube.comresearchgate.net Simultaneously, the hydrophilic polyoxyethylene headgroups are directed outwards, forming a shell that readily interacts with the surrounding water molecules. youtube.comresearchgate.net This arrangement minimizes the unfavorable interactions between the hydrophobic chains and water, while maximizing the favorable interactions between the hydrophilic heads and water, thus stabilizing the micellar structure. libretexts.org Molecular dynamics simulations have shown that the core of a this compound micelle is fluid and irregular, with the alkane chains curling and lying along the surface. researchgate.net
Influence of Temperature and Solvent Composition (e.g., Aqueous 1,4-Dioxane) on Micellar Structure and Transitions
The structure and behavior of this compound micelles are sensitive to changes in temperature and the composition of the solvent.
Temperature Effects: An increase in temperature generally leads to a decrease in the CMC of this compound, although a minimum CMC may be observed at higher temperatures. nih.govresearchgate.net This is attributed to the dehydration of the ethylene (B1197577) oxide groups in the hydrophilic head as temperature rises, making the surfactant effectively more hydrophobic and promoting micellization at lower concentrations. nih.gov The aggregation number (the number of surfactant molecules in a micelle) and the hydrodynamic radius of the micelles tend to increase with temperature. nih.govnih.gov For instance, for a similar surfactant, C10E8, the aggregation number increases significantly as the temperature rises. nih.gov
Table 1: Effect of 1,4-Dioxane Concentration on this compound Micellar Parameters
| 1,4-Dioxane Concentration (%) | Core Radius (R) (Å) | Shell Thickness (d) (Å) | Micelle Height (H) (Å) |
|---|---|---|---|
| 0 | 15 | - | ~13 |
| 20 | ~15 | Decreasing | ~13 |
| 40 | ~15 | Decreasing | ~13 |
| 60 | Rapidly Decreased | Rapidly Increased | ~13 |
| 80 | - | - | ~13 |
Data adapted from small-angle X-ray scattering studies. benthamopen.com
Investigation of Supramicellar Aggregation and Microstructure
Under certain conditions, individual micelles can further associate to form larger aggregates, a phenomenon known as supramicellar aggregation. The weight-average aggregation number of micelles for a similar surfactant, octaethylene glycol decyl ether (C10E8), increases rapidly above the CMC and then levels off at higher concentrations. rsc.org This indicates the growth of micelles as more surfactant is added to the solution.
Mixed Micellar Systems Involving Octaethylene Glycol Monododecyl Ether
The properties of surfactant solutions can be significantly enhanced by mixing two or more different types of surfactants. These mixed systems often exhibit synergistic effects, where the properties of the mixture are superior to those of the individual components.
Synergistic Effects in Binary Surfactant Mixtures
With Didecyldimethylammonium Chloride: The combination of this compound with the cationic surfactant didecyldimethylammonium chloride shows a strong synergistic effect in micelle formation. nih.gov This synergy is characterized by a lower critical micelle concentration for the mixture compared to the individual surfactants and is driven by favorable interactions between the two types of surfactant molecules in the mixed micelles. nih.gov
With Sodium Dodecyl Sulfate (B86663) (SDS): When the anionic surfactant sodium dodecyl sulfate (SDS) is mixed with a nonionic surfactant like dodecyl hexa(ethylene oxide), the penetration of SDS into the epidermis is reduced. researchgate.net This is attributed to a decrease in the SDS monomer concentration and the formation of larger mixed micelles that are sterically hindered from penetrating the skin. researchgate.net This suggests a synergistic interaction that modifies the behavior of the individual surfactants. In some mixed systems of SDS with other surfactants, a sphere-to-rod transition of the micelles can be observed at low total surfactant concentrations, indicating significant synergistic interactions that promote the growth of elongated micelles. nih.gov
With Dodecyltrimethylammonium (B156365) Bromide (DTAB): The mixing of this compound with the cationic surfactant dodecyltrimethylammonium bromide (DTAB) also leads to non-ideal behavior with attractive interactions between the two surfactants. researchgate.net This results in a negative deviation from ideal mixing behavior. researchgate.net The formation of more open and hydrated mixed micelles is suggested by the increase in micellar micropolarity as the proportion of the ionic surfactant increases. researchgate.net
With Linear Alkylbenzenesulfonate (LAS): The interaction between linear alkylbenzene sulfonates (LAS) and cationic surfactants like cetyltrimethylammonium bromide can lead to the formation of mixed aggregates. nih.gov This interaction is driven by both hydrophobic and ionic forces. nih.gov While direct studies on this compound and LAS mixtures are not detailed, the general principles of ionic-nonionic surfactant interactions suggest potential for synergistic behavior.
Interactions with Cyclodextrins and the Formation of Inclusion Complexes in Ternary Systems
Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules, known as guest molecules, within their hydrophobic cavity to form inclusion complexes. eijppr.com In ternary systems containing a surfactant, a guest molecule, and a cyclodextrin (B1172386), complex interactions can occur.
The formation of ternary inclusion complexes, where a third component like a water-soluble polymer is added to a cyclodextrin-drug binary system, can enhance the solubility and stability of the guest molecule. nih.govresearchgate.netjapsonline.com The polymer can stabilize the aggregates of the inclusion complexes, leading to improved performance. japsonline.com While specific studies on ternary systems of this compound, a guest, and cyclodextrin are not extensively detailed in the provided context, the general principles suggest that this compound could potentially interact with cyclodextrins. The hydrophobic dodecyl tail of this compound could be encapsulated within the cyclodextrin cavity, influencing the self-assembly behavior of the surfactant and its interaction with other components in the solution. This could lead to the formation of more complex supramolecular structures. nih.gov
Theoretical Modeling of Multiple Equilibria in Mixed Surfactant Systems
The behavior of octaethylene glycol monododecyl ether (this compound) in aqueous solutions containing other surfactants is often complex, involving multiple simultaneous equilibria. Theoretical models are essential for understanding and predicting the properties of these mixed systems, such as micelle formation, composition, and surface activity. The choice of model typically depends on the nature of the interacting surfactants.
For mixtures of non-ionic surfactants, or in systems where interactions are minimal, the ideal mixing theory can be applied. This model assumes that the different surfactant molecules mix randomly within the micelle without any specific interactions, and the properties of the mixed micelle are a simple weighted average of the properties of the individual components. For instance, mixed micelles of this compound and another non-ionic surfactant, n-octyl-β-D-thioglucoside (OTG), have been shown to behave ideally, with the micellization process being primarily controlled by the more hydrophobic this compound. nih.gov
However, for many mixtures, particularly those involving ionic and non-ionic surfactants, interactions are significant, leading to non-ideal behavior. In these cases, the regular solution theory is a more appropriate model. acs.org This theory accounts for the non-zero enthalpy of mixing that arises from the difference in interaction energies between like and unlike surfactant molecules in the micelle. wikipedia.orgyoutube.comyoutube.com A key parameter in this model is the interaction parameter, β, which quantifies the deviation from ideality. A negative β value indicates synergistic interactions (attraction) between the surfactants, leading to a critical micelle concentration (cmc) lower than predicted by ideal models. A positive value signifies antagonistic interactions (repulsion). For example, surface tension data for binary mixtures of this compound and the cationic surfactant di-n-decyldimethylammonium chloride are effectively described by models that incorporate non-ideal mixing theories due to the synergistic effects between the two types of surfactants at the air-water interface. nih.gov
These thermodynamic models can be combined with equations describing surface tension (like the Szyszkowski equation) and phase separation principles to create robust frameworks for predicting the behavior of complex multicomponent systems. nih.gov Such models have been successfully used to describe surface tension isotherms and equilibria in ternary systems involving this compound, another surfactant, and cyclodextrins. nih.gov
Table 1: Theoretical Models for this compound Mixed Surfactant Systems
| Theoretical Model | Description | Applicability to this compound Systems | Key Findings/Examples |
|---|---|---|---|
| Ideal Mixing Theory | Assumes no specific interactions between surfactant molecules in the micelle. The entropy of mixing is considered the primary driving force. | Applicable to mixtures of similar non-ionic surfactants. | Mixed micelles of this compound and n-octyl-β-D-thioglucoside (OTG) exhibit ideal behavior. nih.gov |
| Regular Solution Theory | Accounts for non-ideal behavior by introducing an interaction parameter (β) to represent the enthalpy of mixing. | Used for mixtures with significant interactions, such as non-ionic/ionic surfactant systems. acs.orgnih.gov | Effectively models the synergistic interactions and surface tension of this compound mixed with cationic surfactants like di-n-decyldimethylammonium chloride. nih.gov |
Solubilization of Probe Molecules within Octaethylene Glycol Monododecyl Ether Micelles
The ability of this compound micelles to solubilize otherwise poorly water-soluble compounds is a cornerstone of their utility. This process involves the partitioning of solute molecules, often called probes, from the aqueous phase into the micellar pseudo-phase. The location, orientation, and extent of this solubilization are governed by a delicate balance of intermolecular forces.
Determination of Solubilization Location and Orientation of Solvated Molecules (e.g., Benzene (B151609), Toluene (B28343), Phenol (B47542), Hydroxybenzoic Acids)
The internal structure of a this compound micelle is not uniform. It consists of a hydrophobic core formed by the dodecyl (C12) chains and a hydrated, polar outer mantle composed of the polyoxyethylene (PEG) chains. researchgate.netresearchgate.net Molecular dynamics (MD) simulations and spectroscopic techniques have been instrumental in mapping the preferential location of various probe molecules within this microenvironment.
Benzene and Toluene : Contrary to a simplified model where nonpolar molecules reside exclusively in the deepest part of the hydrophobic core, MD simulations show that benzene and toluene are predominantly excluded from the micellar center. monash.eduresearchgate.net Instead, they are solubilized in the outer core and the palisade layer, which is the region at the interface between the hydrophobic core and the hydrophilic mantle. researchgate.net
Phenol : As a more polar aromatic molecule, phenol is primarily located at the micelle-water interface. researchgate.net Its hydroxyl group can form hydrogen bonds with the water molecules and the ether oxygens of the this compound headgroups, anchoring it to the palisade layer while the aromatic ring remains in a hydrophobic environment. researchgate.netnih.gov
Hydroxybenzoic Acids : The position of hydroxybenzoic acids is highly dependent on the location of the hydroxyl group. For 2-hydroxybenzoic acid, the molecule is partially embedded in both the nonpolar and polar regions. researchgate.net In contrast, the more polar 4-hydroxybenzoic acid is found further out in the polar PEG mantle. researchgate.netmonash.edu
The orientation of these molecules is also specific. For instance, in phenol, the hydroxyl group tends to orient towards the polar, aqueous phase, while for more complex molecules like danazol, the more polar hydroxyl end has a preference for the hydrated PEG mantle. monash.edu
Table 2: Solubilization Locus of Probe Molecules in this compound Micelles
| Probe Molecule | Primary Solubilization Location | Supporting Evidence/Method |
|---|---|---|
| Benzene | Outer core / Palisade layer; largely excluded from the central core. monash.eduresearchgate.net | Molecular Dynamics (MD) Simulations monash.edunih.gov |
| Toluene | Outer core / Palisade layer. monash.eduresearchgate.net | Molecular Dynamics (MD) Simulations monash.edu |
| Phenol | Micelle-water interface / Palisade layer. researchgate.net | Molecular Dynamics (MD) Simulations researchgate.netnih.gov |
| 2-Hydroxybenzoic Acid | Partially embedded in both nonpolar and polar regions. researchgate.net | Molecular Dynamics (MD) Simulations researchgate.netmonash.edu |
| 4-Hydroxybenzoic Acid | Located well into the polar polyoxyethylene (PEG) mantle. researchgate.netmonash.edu | Molecular Dynamics (MD) Simulations researchgate.netmonash.edu |
Factors Influencing Solute Partitioning and Distribution (e.g., Polarity, Cyclization, Aromatization of Probes)
The partitioning of a solute between the bulk aqueous phase and the this compound micellar environment is a thermodynamic process quantified by the micelle-water partition coefficient (Km). nm.govmdpi.com A higher Km value indicates a greater tendency for the solute to be solubilized within the micelle. Several molecular properties of the solute significantly influence this partitioning.
Polarity : Polarity is a dominant factor. A strong inverse relationship exists between a solute's water solubility (or polarity) and its tendency to partition into the micelle. researchgate.net Nonpolar molecules like hexane (B92381) readily intermingle with the alkane chains deep within the micellar core. monash.edu As polarity increases, the solute's preferred location shifts towards the more polar interfacial and mantle regions. For example, the highly polar drug acyclovir (B1169) is entirely excluded from the hydrophobic core and resides in the PEG mantle. monash.edu This demonstrates that the micellar solubilization of hydrophobic compounds is largely driven by their incompatibility with the surrounding water molecules. nm.gov
Cyclization : The introduction of a cyclic structure affects how a molecule is accommodated within the micelle. MD simulations comparing linear hexane to cyclohexane (B81311) show that while both are solubilized in the hydrophobic core, the rigid cyclic structure of cyclohexane causes it to be pushed more towards the interfacial region compared to the more flexible linear alkane. monash.edu
Aromatization : The presence of an aromatic ring, as in benzene, also influences partitioning. Compared to its saturated cyclic counterpart, cyclohexane, benzene is also located more towards the palisade layer rather than the deep core. researchgate.netmonash.edu The size and hydrophobicity of the aromatic molecule are key determinants of its solubilization. researchgate.net For a series of n-alkylbenzenes solubilized in a similar non-ionic surfactant (C14E8), the solubilization site was found to move deeper into the inner core of the micelle as the alkyl chain length of the solute increased, highlighting the effect of increasing hydrophobicity. nih.gov
Computational and Theoretical Studies of Octaethylene Glycol Monododecyl Ether Systems
Molecular Dynamics Simulations of Octaethylene Glycol Monododecyl Ether Interactions
Molecular dynamics (MD) simulations, which compute the motions of atoms and molecules over time, have been instrumental in elucidating the behavior of C12E8 in various environments. These simulations offer a detailed view of the self-assembly process, interfacial properties, and interactions within mixed surfactant systems.
MD simulations can track the spontaneous aggregation of individual this compound molecules (monomers) in an aqueous solution to form micelles. This process is driven by the hydrophobic effect, where the dodecyl tails of the surfactant molecules cluster together to minimize contact with water, while the hydrophilic octaethylene glycol headgroups remain exposed to the aqueous phase.
Simulations reveal that the self-assembly of surfactants like this compound can occur in distinct stages. Initially, monomers rapidly form small, disordered clusters. This is followed by a ripening process where larger aggregates grow at the expense of smaller ones. Finally, a slower stage involving collisions and fusion between larger micelles leads to the equilibrium state. acs.org The computational cost of these simulations can be high, as micelle formation typically occurs over microseconds to milliseconds, which is beyond the reach of routine atomistic simulations. frontiersin.org Coarse-grained models, which group atoms into larger pseudo-atoms, can be employed to simulate larger systems over longer timescales. frontiersin.org
The final equilibrium state consists of micelles with a specific aggregation number (the number of surfactant molecules in a micelle), size, and shape. For this compound, these micelles are generally spherical. Studies on similar non-ionic surfactants, like octaethylene glycol decyl ether (C10E8), show that the weight-average aggregation number increases rapidly above the critical micelle concentration (cmc) and then levels off at higher concentrations. rsc.org
At the air/water interface, this compound molecules arrange themselves into a monolayer with their hydrophobic tails pointing towards the air and their hydrophilic headgroups immersed in the water. Neutron reflection studies, a powerful experimental technique for probing such interfaces, have provided detailed structural information about these monolayers. ox.ac.uk
These studies, often complemented by simulations, reveal that the structure of the adsorbed monolayer of this compound changes with its surface concentration. The monolayer can be modeled as two layers: one consisting of the alkyl chains and the other comprising the ethoxylated headgroups, a fraction of the alkyl chains, and water. ox.ac.uk There is significant intermixing between the alkyl chain and the ethoxylated headgroup region. ox.ac.uk For a similar surfactant, dodecaethylene glycol monododecyl ether (C12E12), at its critical micelle concentration, about 35% of the alkyl chain is incorporated into the headgroup region, and this increases at lower concentrations. ox.ac.uk
The thickness of these layers also varies with concentration. For C12E12, the thickness of the alkyl chain layer was found to vary from 9 to 6 Å, while the head region varied from 22 to 20 Å as the concentration decreased. ox.ac.uk
Table 1: Structural Parameters of Dodecaethylene Glycol Monododecyl Ether (C12E12) Monolayer at the Air/Water Interface at Different Concentrations ox.ac.uk
| Concentration (relative to cmc) | Alkyl Chain Layer Thickness (Å) | Head Region Thickness (Å) |
| 1.0 | 9 ± 2 | 22 ± 2 |
| 0.3 | - | - |
| 0.13 | - | - |
| 0.033 | 6 ± 2 | 20 ± 2 |
Data derived from neutron reflection studies on a closely related surfactant, C12E12.
This compound micelles can encapsulate or solubilize other molecules, particularly those that are poorly soluble in water. The location of these solubilized molecules, or solutes, within the micelle is crucial for various applications, such as drug delivery and detergency.
Computational studies can predict the preferred location of a solute within a this compound micelle. This is determined by the chemical nature of the solute. Hydrophobic solutes will preferentially reside in the core of the micelle, which is formed by the dodecyl chains. Amphiphilic molecules, possessing both hydrophobic and hydrophilic parts, will orient themselves at the interface between the core and the outer corona of the micelle. The corona is the region occupied by the hydrophilic octaethylene glycol headgroups.
For instance, in studies of mixed micellar systems, fluorescent probes have been used to understand the micellar environment. The behavior of a hydrophobic probe like coumarin (B35378) 6 in mixed micelles of this compound and n-octyl-β-D-thioglucoside (OTG) indicated a more polar palisade layer (the region between the core and the aqueous phase) when the proportion of this compound was higher. nih.gov This suggests that the this compound headgroups contribute to a more hydrated and less compact environment in this region. nih.gov
When this compound is mixed with other surfactants, the resulting mixed micelles can exhibit properties that are different from those of the individual components. Understanding these structural changes is important for formulating products with tailored properties.
Studies on mixed micelles of this compound and other non-ionic surfactants, such as n-octyl-β-D-thioglucoside (OTG), have shown that the micellar size and structure are dependent on the composition and temperature. nih.gov For the this compound/OTG system, the micellar hydrodynamic radius was observed to increase with temperature, and this growth was more pronounced as the proportion of this compound increased. nih.gov The addition of the sugar-based surfactant, OTG, increased the clouding temperature of the this compound, which is a characteristic property of ethoxylated surfactants. nih.gov
In another study involving the mixing of this compound with a cationic surfactant, dioctadecyldimethylammonium bromide (DODAB), it was found that this compound induces a vesicle-to-micelle transition. acs.org Below a certain molar ratio of this compound to DODAB, the this compound molecules incorporate into the vesicle bilayer, causing it to swell. acs.org Above this ratio, mixed micelles and bilayer structures coexist until the transition to micelles is complete. acs.org
Table 2: Effect of Composition on Micellar Properties in a this compound/OTG Mixed Surfactant System nih.gov
| Property | Observation with Increasing this compound Proportion |
| Micellar Hydrodynamic Radius | Increased growth with temperature |
| Micellar Palisade Layer | Becomes slightly more polar |
| Rotational Reorientation of Probe | Faster, indicating a less compact environment |
Modeling of Surfactant Mixing Behavior Involving Octaethylene Glycol Monododecyl Ether
Theoretical models can be used to predict and explain the mixing behavior of surfactants. These models provide a framework for understanding the interactions between different surfactant molecules and how these interactions affect the properties of the mixed system.
Regular Solution Theory is a model that can be used to describe the thermodynamics of mixing, including the formation of mixed micelles. This theory introduces an interaction parameter that accounts for the non-ideal interactions between the different surfactant molecules in the mixed micelle.
While some mixed systems containing this compound behave ideally, meaning the properties of the mixture are a simple average of the properties of the individual components, others exhibit non-ideal behavior. nih.govacs.org For instance, in a study of mixed micelles of this compound and n-octyl-β-D-thioglucoside (OTG), the system was found to behave ideally in terms of its critical micelle concentration. nih.gov However, detailed structural measurements of mixed nonionic surfactant monolayers, such as those of triethylene glycol monododecyl ether (C12E3) and this compound, have been used to quantify the extent to which structural changes occur in a system that is close to ideal. acs.org
The departure from ideal mixing can be influenced by factors such as the differences in the headgroup structure and hydration of the constituent surfactants. nih.gov Theories of surfactant mixing, including Regular Solution Theory, are continually being developed and refined to better account for these complex interactions and structural changes. acs.org
Molecular Thermodynamics Approaches to Surfactant Aggregation
The self-assembly of surfactant molecules, such as octaethylene glycol monododecyl ether, into aggregates like micelles is governed by a delicate balance of thermodynamic forces. researchgate.net A comprehensive thermodynamic treatment has been developed to predict the aggregation behavior of surfactants based on their molecular structures and the conditions of the solution. wpmucdn.com This approach combines general thermodynamic principles of self-assembly with detailed molecular models for the various contributions to the free energy of aggregation. wpmucdn.com
Interfacial Tension: The creation of an interface between the hydrocarbon core of the micelle and the surrounding aqueous medium contributes a positive free energy term.
Headgroup Repulsion: For nonionic surfactants like octaethylene glycol monododecyl ether, steric repulsion between the bulky poly(oxyethylene) headgroups at the micelle surface opposes aggregation.
Chain Conformation: The confinement of the flexible hydrocarbon tails within the micelle core restricts their conformational freedom, leading to an entropic penalty.
A predictive molecular thermodynamic approach quantifies these contributions to calculate the free energy of aggregation. wpmucdn.com This allows for the a priori prediction of aggregation behavior. wpmucdn.com Theoretical models can be employed to calculate the critical micelle concentration (cmc), which is the concentration at which micelles begin to form. acs.orglibretexts.org The self-consistent-field (SCF) theory, for instance, can be applied in a spherical geometry to model density gradients and determine the micelle size and structure at the cmc. acs.org The key thermodynamic quantity in this theory is the translationally restricted grand potential of the micelle, which is a function of its aggregation number. acs.org
Studies have shown that for nonionic surfactants, simple geometric packing concepts are often insufficient to fully describe the effects of temperature and composition on micelle formation. acs.org More sophisticated models are required that account for factors such as the partial mixing of the surfactant's dodecyl chains and its octaoxyethylene head groups, which allows for the formation of spheroidal micelles with larger aggregation numbers than might otherwise be expected. nih.gov Time-resolved fluorescence quenching (TRFQ) and cryo-transmission electron microscopy (cryo-TEM) have confirmed that in the micellar phase of octaethylene glycol monododecyl ether, the micelles are spheroidal. nih.gov
Development and Application of Markov Chain Models for Critical Micellar Concentration and Surface Composition Prediction
Markov chain (MC) models have emerged as a powerful tool for describing the behavior of mixed surfactant systems, including those containing octaethylene glycol monododecyl ether (this compound). nih.govresearchgate.netacs.org These models can effectively predict the critical micellar concentration (cmc) and the composition of the adsorbed surface layer in binary surfactant mixtures. nih.govresearchgate.net
A key advantage of the MC model is its ability to use the same set of monomer reactivity ratio values, g₁ and g₂, to describe the interactions between surfactants both in the bulk solution (micellization) and at the air-water interface (adsorption). nih.govacs.org This implies that the fundamental interactions governing surfactant assembly are consistent in both environments. nih.gov The monomer reactivity ratios quantify the preference for adding one type of surfactant monomer over the other to a growing aggregate.
One notable application of the MC model has been in the study of binary mixtures of linear alkylbenzene sulfonate (LAS4) and octaethylene glycol monododecyl ether (this compound). nih.govresearchgate.netacs.org For the LAS4/C12E8 system, the model successfully described both the mixed cmc data and the surface composition. acs.org
The analysis for the LAS4/C12E8 system at 25 °C revealed that the monomer reactivity ratio g₁ (for LAS4) was significantly smaller than g₂ (for this compound). nih.govacs.org This finding indicates that this compound is considerably more surface-active than LAS4. nih.govacs.org The MC model also demonstrated a negative change in the free energy upon mixing for all studied surfactant systems, which aligns with existing literature and indicates favorable mixing. nih.govacs.org
The table below presents the monomer reactivity ratios determined for the LAS4/C12E8 system using the Markov chain model.
| System | Temperature (°C) | Monomer Reactivity Ratio (g₁) | Monomer Reactivity Ratio (g₂) |
| LAS4 / this compound | 25 | 0.03 - 0.05 | 1.55 - 2.10 |
| Data sourced from Langmuir 2019, 35(2), 561-569. nih.govacs.org |
Furthermore, the insights gained from the MC analysis of systems containing a common surfactant, like this compound, can be used to infer the interfacial mixing behavior of other related surfactant pairs. nih.govacs.org For example, the results from the LAS4/C12E8 and sodium lauryl ether sulfate (B86663) (SLES2)/C12E8 systems were used to predict the behavior of a LAS4/SLES2 mixture, with the prediction being consistent with published data. nih.govacs.org This predictive capability highlights the utility of the Markov chain approach in understanding and forecasting the properties of complex surfactant mixtures. researchgate.net
Advanced Applications and Emerging Research Directions for Octaethylene Glycol Monododecyl Ether
Octaethylene Glycol Monododecyl Ether in Pharmaceutical Formulations and Drug Delivery Systems
The unique physicochemical properties of octaethylene glycol monododecyl ether make it a valuable excipient in the development of novel pharmaceutical formulations and sophisticated drug delivery systems. Its ability to increase the solubility and bioavailability of poorly water-soluble drugs, coupled with its capacity to form nanoscale drug carriers and interact with biological membranes, positions it as a key enabler in overcoming significant challenges in drug development.
Enhancement of Solubility and Bioavailability for Poorly Soluble Therapeutic Compounds
A significant hurdle in the pharmaceutical industry is the poor aqueous solubility of many newly developed therapeutic compounds, which often leads to low bioavailability and suboptimal therapeutic efficacy. Octaethylene glycol monododecyl ether addresses this challenge through a mechanism known as micellar solubilization. Above its critical micelle concentration (CMC), which is approximately 8 x 10⁻⁵ M at 25°C, the surfactant molecules aggregate to form micelles. wikipedia.org These micelles possess a hydrophobic core and a hydrophilic shell.
Poorly soluble drugs, which are typically hydrophobic, can be partitioned into the hydrophobic core of these micelles. This encapsulation effectively increases the drug's concentration in an aqueous medium, thereby enhancing its apparent solubility. This enhanced solubility can, in turn, lead to improved absorption in the gastrointestinal tract and consequently, higher bioavailability.
Research has demonstrated the potential of non-ionic surfactants like octaethylene glycol monododecyl ether in solubilizing hydrophobic compounds. For instance, studies on the solubilization of various n-alkylbenzenes into the micelles of a structurally similar surfactant, octaethylene glycol mono-n-tetradecyl ether (C14E8), have shown that the solubilization capacity increases with the hydrophobicity of the solute. nih.gov This principle is directly applicable to poorly soluble drugs.
Solubilization Capacity of Octaethylene Glycol Monotetradecyl Ether (C14E8) Micelles for Various Hydrophobic Compounds
| Compound | Gibbs Free Energy of Solubilization (ΔG°sol) at 298.2 K (kJ/mol) |
|---|---|
| Benzene (B151609) | -16.8 |
| Toluene (B28343) | -19.9 |
| Ethylbenzene | -22.6 |
| n-Propylbenzene | -25.3 |
| n-Butylbenzene | -28.0 |
| n-Pentylbenzene | -30.7 |
This table is based on data for a structurally similar non-ionic surfactant, C14E8, and illustrates the principle of increasing solubilization with increasing hydrophobicity of the solute. nih.gov
Encapsulation of Hydrophobic Drugs within Octaethylene Glycol Monododecyl Ether-based Micelles for Enhanced Dispersion
The self-assembly of octaethylene glycol monododecyl ether into micelles provides a robust platform for the encapsulation of hydrophobic drugs, leading to the formation of stable nanocarriers. These drug-loaded micelles can significantly improve the dispersion of hydrophobic drugs in aqueous environments, which is crucial for both in vitro studies and in vivo applications.
The process of encapsulation involves the partitioning of the drug molecules from the aqueous phase into the hydrophobic core of the micelles. The efficiency of this process, often quantified by the drug loading capacity (DLC) and encapsulation efficiency (EE), depends on several factors, including the physicochemical properties of the drug and the surfactant, as well as the formulation process. While specific data for a wide range of drugs in octaethylene glycol monododecyl ether micelles is an area of ongoing research, studies with other polymeric micelles provide insights into the potential loading capacities. For instance, paclitaxel, a poorly soluble anticancer drug, has been successfully encapsulated in various polymeric micelles with loading efficiencies reaching up to 92.54% in some formulations. nih.gov
Illustrative Drug Loading in Micellar Systems
| Drug | Carrier System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|
| Paclitaxel | Protamine-coated PLGA nanoparticles | Not specified | 92.54 | nih.gov |
| Paclitaxel | Porphyrin-based metal-organic framework (PCN-600) | Not specified | 87.3 | nih.gov |
| Paclitaxel and Sorafenib | mPEG-b-PCL micelles | Not specified | Not specified | mdpi.com |
This table presents examples of drug loading in different micellar and nanoparticle systems to illustrate the potential for hydrophobic drug encapsulation.
Interactions with Biological Membranes for Enhanced Cellular Permeation and Targeted Delivery
The interaction of octaethylene glycol monododecyl ether with biological membranes is a critical aspect of its role in drug delivery, as it can influence the cellular uptake of encapsulated drugs. As a surfactant, it can interact with the lipid bilayer of cell membranes, potentially leading to increased membrane fluidity and permeability. nih.gov
Studies on the effect of polyethylene glycol (PEG), a component of octaethylene glycol monododecyl ether, on lipid bilayers have shown that it can induce super-diffusivity in the membrane, dramatically increasing the diffusion coefficients of membrane components. rsc.org This perturbation of the membrane structure could facilitate the passive diffusion of drugs across the cell membrane.
Furthermore, micelles formulated with octaethylene glycol monododecyl ether can be taken up by cells through endocytosis. aau.dk The small size of these micelles allows them to be internalized by cells, delivering their drug cargo directly into the intracellular environment. This mechanism can be particularly advantageous for drugs that have intracellular targets. While the primary mechanism of uptake for simple octaethylene glycol monododecyl ether micelles is likely to be non-specific endocytosis, the surface of these micelles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve receptor-mediated endocytosis, thereby enabling targeted delivery to specific cell types and tissues.
Roles of Octaethylene Glycol Monododecyl Ether in Nanotechnology Applications
In the realm of nanotechnology, octaethylene glycol monododecyl ether serves as a versatile tool for the synthesis, stabilization, and functionalization of nanoparticles. Its surfactant properties are instrumental in controlling the size and preventing the aggregation of nanoparticles, while its hydrophilic ethylene (B1197577) glycol chains can be leveraged to modulate the interactions of nanoparticles with biological systems.
Stabilization of Colloidal Dispersions and Synthesized Nanoparticles
The synthesis of nanoparticles often results in a colloidal dispersion where the particles have a high surface energy and a tendency to agglomerate to reduce this energy. Octaethylene glycol monododecyl ether can act as a stabilizing agent by adsorbing onto the surface of the nanoparticles. The hydrophobic dodecyl tail interacts with the nanoparticle surface, while the hydrophilic octaethylene glycol head extends into the surrounding aqueous medium.
This adsorbed layer provides steric stabilization, creating a physical barrier that prevents the nanoparticles from coming into close contact and aggregating. The result is a stable colloidal dispersion of nanoparticles. The effectiveness of stabilization can be assessed by measuring the zeta potential, which is an indicator of the surface charge and the repulsive forces between particles. nih.govmdpi.com Generally, a higher absolute zeta potential value indicates greater colloidal stability.
While many studies have focused on the use of polyethylene glycol (PEG) for nanoparticle stabilization, the principles are directly applicable to octaethylene glycol monododecyl ether due to its PEG component. For instance, PEG-stabilized silver nanoparticles have been shown to be stable even at high ionic strengths. nih.gov
Zeta Potential of Nanoparticles with Different Stabilizers
| Nanoparticle | Stabilizer/Coating | Zeta Potential (mV) | Reference |
|---|---|---|---|
| DSPC Liposomes | Phosphate buffered saline | -10.8 ± 1.5 | nih.gov |
| DMPG Liposomes | Phosphate buffered saline | -40.3 ± 4.3 | nih.gov |
| Optimal Nanosuspension | Not specified | -36.24 ± 3.21 | researchgate.net |
This table illustrates the range of zeta potentials observed for different nanoparticle systems, indicating varying degrees of colloidal stability.
Modification of Nanoparticle Surface Properties to Influence Biological Interactions
The surface properties of nanoparticles play a crucial role in determining their interactions with biological systems. frontiersin.org When nanoparticles are introduced into a biological fluid, proteins and other biomolecules can adsorb onto their surface, forming a "protein corona". ebrary.netresearchgate.netnih.gov This protein corona can significantly alter the nanoparticle's size, charge, and biological identity, influencing its circulation time, cellular uptake, and potential toxicity.
By modifying the surface of nanoparticles with octaethylene glycol monododecyl ether, it is possible to control the formation of the protein corona and influence these biological interactions. The hydrophilic and flexible octaethylene glycol chains create a "stealth" effect, which can reduce the adsorption of opsonin proteins that mark nanoparticles for clearance by the immune system. nih.gov This can lead to a longer circulation half-life in the bloodstream, providing more time for the nanoparticles to reach their target site.
Furthermore, the surface modification can impact the cellular uptake of nanoparticles. The presence of the hydrophilic octaethylene glycol chains can reduce non-specific interactions with cells, while the terminal hydroxyl group can be used for further functionalization with targeting ligands to enhance specific cellular uptake. nih.gov Research on the interaction of nanoparticles with cells has shown that surface chemistry is a key determinant of cellular uptake and subsequent biological responses. nih.gov
Investigation of Detergent Influence on Membrane-Nanoparticle Interface Dynamics
The interaction between nanoparticles and cell membranes is a critical area of research in nanomedicine and nanotoxicology. The formation of a "corona" of biomolecules, such as lipids and proteins, around nanoparticles upon contact with biological fluids significantly influences their fate and biological activity researchgate.netillinois.edunih.gov. Non-ionic detergents like Octaethylene glycol monododecyl ether (C12E8) are widely used to solubilize membrane components and can, therefore, be expected to modulate the dynamics at the membrane-nanoparticle interface.
When nanoparticles approach a lipid bilayer, they can induce changes in the membrane's fluidity and organization. Studies have shown that certain nanoparticles can disrupt the lipid tails and increase bilayer fluidity researchgate.netillinois.edu. The presence of a non-ionic detergent such as this compound could influence this process in several ways. This compound micelles could compete with the nanoparticle surface for interaction with the lipid bilayer, potentially reducing the extent of direct nanoparticle-membrane contact. This could, in turn, lessen the disruptive effects of the nanoparticles on the membrane structure.
Furthermore, the formation of a lipid corona around nanoparticles is a dynamic process involving the adsorption of lipid molecules onto the nanoparticle surface researchgate.netillinois.edunih.gov. This process is driven by the minimization of the high surface free energy of the nanoparticle nih.gov. This compound, with its amphipathic nature, could integrate into this lipid corona, altering its composition and stability. The hydrophilic ethylene glycol chains of this compound could present a different interface to the surrounding aqueous environment compared to the lipid head groups, thereby influencing the subsequent interactions of the nanoparticle-corona complex with other biological entities.
Research on the influence of detergents on nanoparticle interactions with supported lipid bilayers has shown that the underlying substrate can also play a role in the extent of adsorption researchgate.net. This suggests that the interplay between the nanoparticle, the detergent, the lipid bilayer, and any supporting substrate is complex. While direct experimental studies on the specific effects of this compound on membrane-nanoparticle interface dynamics are limited, the existing knowledge on lipid corona formation and detergent-membrane interactions provides a framework for understanding the potential modulatory role of this non-ionic surfactant.
Interactions of Octaethylene Glycol Monododecyl Ether with Proteins Beyond Solubilization
While Octaethylene glycol monododecyl ether is primarily known for its ability to solubilize membrane proteins, its interactions with proteins extend beyond simple solubilization, influencing their folding, refolding, and functional activity.
Effects on Protein Folding and Refolding Mechanisms
The proper folding of proteins into their native three-dimensional structures is crucial for their biological function. Misfolding and aggregation are common challenges, particularly during the refolding of denatured proteins. Non-ionic detergents, including those structurally similar to this compound, have been shown to assist in protein refolding by preventing aggregation researchgate.net.
The mechanism by which this compound can aid in protein refolding is likely multifaceted. During the refolding process, partially folded intermediates with exposed hydrophobic regions are prone to aggregation. This compound micelles can encapsulate these hydrophobic regions, preventing intermolecular interactions that lead to aggregation researchgate.net. This "artificial chaperone" effect allows the protein more time and a more favorable environment to explore its conformational space and find its native, functional fold.
Studies on other non-ionic detergents with polyethylene glycol (PEG) chains have demonstrated that the length of the PEG chain can influence the refolding yield researchgate.net. Longer PEG chains were found to be more effective at suppressing aggregation and increasing the refolding yield of various enzymes researchgate.net. This suggests that the octaethylene glycol headgroup of this compound plays a critical role in its ability to assist in protein refolding. The hydrophilic and flexible nature of the ethylene glycol units can provide a steric shield around the refolding protein, further preventing aggregation.
It is important to note that while this compound can facilitate the refolding of some proteins, its effect is protein-dependent. The optimal concentration of the detergent is also a critical factor, as high concentrations can lead to the stabilization of non-native conformations or even denaturation.
Influence on Disulfide Bond Formation and Enzyme Binding Specificity
Disulfide bonds are crucial for the stability and function of many extracellular and secreted proteins. The formation of these bonds is a redox-dependent process that occurs in specific cellular compartments nih.govresearchgate.net. The presence of detergents like this compound can influence the local environment and potentially affect the efficiency and fidelity of disulfide bond formation during in vitro refolding processes.
By preventing aggregation, as discussed in the previous section, this compound can provide the necessary conditions for correct cysteine pairing and disulfide bond formation. In a crowded environment where unfolded or partially folded proteins are prone to aggregation, incorrect intermolecular disulfide bonds can form, leading to non-functional aggregates nih.gov. This compound micelles can sequester the protein molecules from each other, favoring the formation of intramolecular disulfide bonds.
Furthermore, this compound has been successfully used in mixed micellar assays to study the kinetics and binding specificity of enzymes, particularly those that act on lipid substrates bertin-bioreagent.comnih.gov. In these assays, the substrate is incorporated into the this compound micelles, creating a microenvironment that mimics a biological membrane. This allows for the investigation of enzyme activity in a more physiologically relevant context.
Research on the patatin lipid acyl hydrolase has shown that in a this compound mixed micellar system, the enzyme's activity responds to the surface concentration of the substrate within the micelle, rather than its bulk molar concentration bertin-bioreagent.comnih.gov. This demonstrates that this compound can modulate the accessibility of the substrate to the enzyme's active site, thereby influencing its binding specificity and kinetic parameters. The non-ionic nature of this compound is advantageous in these assays as it generally does not denature the enzyme, allowing for the study of its intrinsic properties bertin-bioreagent.comnih.gov.
Future Research Directions for Octaethylene Glycol Monododecyl Ether
The unique properties of Octaethylene glycol monododecyl ether position it as a valuable tool for further exploration in various scientific fields. Future research is expected to focus on harnessing its potential in novel applications and developing more sophisticated methods for studying its interactions with biological systems.
Exploration of Novel Biomedical and Biotechnological Applications
The biocompatibility and detergent properties of this compound make it a promising candidate for various biomedical and biotechnological applications. Its ability to interact with lipid membranes and solubilize proteins can be exploited for the development of novel drug delivery systems. For instance, this compound could be incorporated into porous nanoparticle-supported lipid bilayers, often referred to as "protocells," to enhance the loading and controlled release of therapeutic agents nih.gov. The detergent could help to fluidize the lipid bilayer, facilitating the passage of drugs, or be used to create stable formulations of poorly water-soluble drugs.
In the realm of biotechnology, this compound continues to be a crucial tool for the purification and characterization of membrane proteins nih.gov. Future research could focus on developing "dual-detergent" strategies, where this compound is used in combination with other detergents to cost-effectively purify a wider range of membrane proteins for structural and functional studies nih.gov. Furthermore, the application of this compound in the functional reconstitution of membrane proteins into artificial lipid membranes will remain a key area of investigation, enabling detailed studies of their mechanisms of action mdpi.com.
Development of Advanced Spectroscopic and Computational Methodologies for In-situ Studies
To gain a deeper understanding of the molecular mechanisms underlying the interactions of this compound with membranes and proteins, the development and application of advanced analytical techniques are essential. In-situ spectroscopic methods that allow for the real-time monitoring of these interactions in a near-native environment are of particular interest.
Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying protein-protein interactions and conformational changes at the nanometer scale nih.govnih.govmdpi.comresearchgate.net. By fluorescently labeling a protein of interest and a component of the this compound micelle or the lipid membrane, FRET could be used to monitor the dynamics of protein insertion into micelles, the influence of this compound on protein conformation, and the interactions at the membrane-nanoparticle interface in real-time.
Q & A
Q. What are the recommended safety protocols for handling C12E8 in laboratory settings?
When handling this compound, researchers must wear personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats, to avoid skin/eye contact and inhalation of aerosols . Spills should be absorbed with inert materials (e.g., bentonite) and surfaces decontaminated with ethanol. Work should occur in well-ventilated areas, and contaminated waste must be disposed of according to institutional guidelines . Emergency eyewash stations and safety showers should be accessible.
Q. How should this compound be stored to maintain stability and prevent degradation?
Pure this compound should be stored at -20°C (stable for 3 years) or 4°C (2 years). Solutions in organic solvents (e.g., DMSO, ethanol) are stable for 6 months at -80°C or 1 month at -20°C . Containers must be sealed tightly, protected from light, and kept away from incompatible materials like strong acids/oxidizers .
Q. What solvents are suitable for preparing this compound stock solutions, and what concentrations are typical?
this compound is soluble in ethanol (~30 mg/mL), DMSO (~15 mg/mL), and DMF (~30 mg/mL). For aqueous buffers (e.g., PBS, pH 7.2), direct dissolution at ~1 mg/mL is possible but unstable beyond 24 hours . Organic solvent residues should be minimized to avoid interference in biological assays .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations for membrane protein solubilization while minimizing denaturation?
this compound’s efficacy depends on its critical micelle concentration (CMC), which varies with temperature and buffer composition. A starting range of 0.1–1% (w/v) is typical for solubilizing membrane proteins like ATPases or viral envelope proteins . To avoid denaturation:
Q. What experimental strategies address discrepancies in reported CMC values for this compound across studies?
Discrepancies in CMC values (e.g., due to purity, temperature, or buffer ionic strength) can be resolved by:
Q. How does this compound compare to other polyoxyethylene alkyl ethers (e.g., C12E4, C12E6) in wetting and interfacial studies?
Increasing ethylene oxide units (e.g., this compound vs. C12E4) reduces hydrophobicity, altering surfactant behavior. For example:
- This compound forms larger micelles with lower critical micelle temperatures (CMT), making it suitable for low-temperature applications .
- In lipid bilayer studies, this compound’s longer hydrophilic chain may improve solubilization efficiency but reduce lipid selectivity compared to shorter-chain analogs .
Q. What methodologies validate the structural integrity of proteins solubilized with this compound?
Post-solubilization validation methods include:
- Circular dichroism (CD) spectroscopy to confirm secondary structure retention.
- Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to assess oligomeric state .
- Functional assays (e.g., ATP hydrolysis for ATPases) to verify activity .
Data Contradiction and Troubleshooting
Q. How should researchers resolve inconsistencies in this compound’s reported toxicity profiles?
While this compound is not classified as a carcinogen by IARC, ACGIH, or OSHA , its acute toxicity (e.g., skin/eye irritation) varies with purity and formulation. Contradictions may arise from:
Q. Why might this compound fail to solubilize certain membrane proteins, and what alternatives exist?
Failure could stem from:
- Insufficient detergent:lipid ratio : Increase this compound concentration incrementally .
- Protein aggregation : Add stabilizing agents (e.g., lipids, glycerol) .
- Alternative detergents : Use n-dodecyl-β-D-maltoside (DDM) for more refractory proteins .
Methodological Recommendations
- Protein solubilization : Pre-equilibrate this compound with lipid membranes at 4°C for 12–24 hours before extraction .
- CMC determination : Use pyrene fluorescence assays for sensitivity to micelle formation .
- Toxicity screening : Include negative controls (detergent-free) and positive controls (e.g., SDS) in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
